molecular formula C7H3ClFNO5S B6208748 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 2386859-37-4

4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B6208748
CAS No.: 2386859-37-4
M. Wt: 267.6
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Description

4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a fluorine atom, a formyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring, makes it suitable for a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formylation: Adding a formyl group through a formylation reaction, often using reagents like formic acid or formyl chloride.

    Fluorination: Introducing a fluorine atom using fluorinating agents such as hydrogen fluoride or fluorine gas.

    Sulfonylation: Adding a sulfonyl chloride group using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used as catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

    Reduction: Amino-substituted benzene derivatives.

Scientific Research Applications

4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing complex organic molecules and as a reagent in organic synthesis.

    Biology: In the development of biochemical probes and as a labeling reagent for studying biological systems.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
  • 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride
  • 4-nitrobenzene-1-sulfonyl chloride

Uniqueness

4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both a formyl group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

2386859-37-4

Molecular Formula

C7H3ClFNO5S

Molecular Weight

267.6

Purity

95

Origin of Product

United States

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